N-cyclopentyl-2-fluorobenzenesulfonamide
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Overview
Description
N-cyclopentyl-2-fluorobenzenesulfonamide is an organic compound with the molecular formula C11H14FNO2S It is a derivative of benzenesulfonamide, where a cyclopentyl group and a fluorine atom are attached to the benzene ring
Scientific Research Applications
N-cyclopentyl-2-fluorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as fluorinated polymers.
Biological Studies: The compound is investigated for its biological activity, including its effects on cellular processes and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-fluorobenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with benzenesulfonamide, cyclopentylamine, and a fluorinating agent.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as dichloromethane or acetonitrile. The temperature is maintained at a specific range to ensure optimal reaction rates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Amination: The sulfonamide group can undergo amination reactions, introducing additional amine groups to the molecule
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as alkyl halides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and the sulfonamide group play crucial roles in its activity:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: The exact pathways depend on the specific application, but they often involve inhibition or activation of key proteins or enzymes
Comparison with Similar Compounds
Similar Compounds
N-fluorobenzenesulfonimide (NFSI): A related compound used as a fluorinating and amination reagent.
N-cyclopropyl-2-fluorobenzenesulfonamide: Another derivative with a cyclopropyl group instead of a cyclopentyl group .
Uniqueness
N-cyclopentyl-2-fluorobenzenesulfonamide is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in specific applications, such as increased stability or selectivity in biological systems.
Properties
IUPAC Name |
N-cyclopentyl-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2S/c12-10-7-3-4-8-11(10)16(14,15)13-9-5-1-2-6-9/h3-4,7-9,13H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBKPHKWEWRZBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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